![molecular formula C12H11N3O4S B4182615 N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4182615.png)
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide, also known as MTNA, is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate. It has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism of Action
The precise mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune system by reducing the levels of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, it has been shown to have low toxicity in vitro, making it a safer compound to work with compared to other potential drug candidates. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide in lab experiments is the lack of in vivo studies, which may limit its potential as a drug candidate.
Future Directions
There are several potential future directions for research on N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its therapeutic potential. Finally, in vivo studies could be conducted to further evaluate its safety and efficacy as a drug candidate.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-8-6-13-12(20-8)14-11(16)7-19-10-4-2-9(3-5-10)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGWYASKISMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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